Thaliblastine

Description

Historical Discovery and Isolation of Thaliblastine

This compound, also recognized by synonyms such as Thalicarpine (B1683125), is a natural compound that has been isolated from various species within the Thalictrum genus ontosight.aichemicalbook.com. While specific dates for the initial isolation of this compound itself are not universally cited in the provided search snippets, the Thalictrum genus has a long history of phytochemical investigation. Early studies in the mid-to-late 20th century focused on isolating and identifying numerous alkaloids from different Thalictrum species, such as Thalictrum lucidum and Thalictrum longistylum, laying the groundwork for understanding the chemical constituents of these plants nih.govnih.gov. This compound has been specifically reported in species like Thalictrum minus elatum chemicalbook.com. The ongoing isolation and characterization of alkaloids from Thalictrum species underscore the persistent interest in their complex chemical profiles tandfonline.comresearchgate.net.

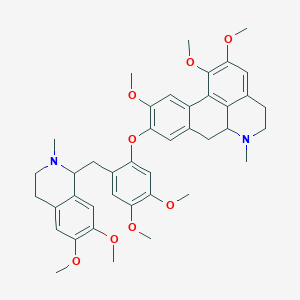

Classification as an Aporphine-Benzylisoquinoline Alkaloid

This compound is chemically classified as a complex dimeric-type aporphine (B1220529) benzylisoquinoline alkaloid nih.gov. It belongs to the broader family of isoquinoline (B145761) alkaloids, a group known for its wide range of pharmacological properties ontosight.ai. More specifically, it is identified as a bisbenzylisoquinoline alkaloid, a structural subclass characterized by two benzylisoquinoline units linked together, often via an ether bond nih.govmdpi.com. The Thalictrum genus is a well-established source of these benzylisoquinoline-derived alkaloids, with a significant number of compounds within this structural class identified from its various species tandfonline.comresearchgate.netsemanticscholar.org. This classification places this compound within a prominent group of natural products with significant biological relevance.

Significance of Thalictrum Species in Phytochemical Research

The genus Thalictrum, commonly known as meadow-rue, holds substantial significance in phytochemical research due to its extensive array of bioactive secondary metabolites, particularly alkaloids nih.govphytojournal.compensoft.net. Thalictrum species are recognized for their traditional medicinal uses across various cultures, contributing to their status as important targets for scientific investigation nih.govphytojournal.com. Phytochemical studies have revealed that these plants are rich sources of diverse compounds, including alkaloids, essential oils, glycosides, phenols, and terpenoids semanticscholar.orgnih.govphytojournal.compensoft.net. Alkaloids, in particular, represent the most dominant and diverse group isolated from Thalictrum, with hundreds of different types identified, many exhibiting potent pharmacological activities researchgate.netnih.gov. This chemical richness makes Thalictrum species invaluable for discovering new lead compounds with potential therapeutic applications nih.govpensoft.net.

Overview of Research Trajectories in this compound Investigation

Research into this compound has primarily focused on its biological activities and its role in overcoming drug resistance mechanisms. A key area of investigation has been its potential as an anticancer agent, with studies demonstrating its cytotoxic effects against various cancer cell lines and its antiproliferative and antitumor activities ontosight.aichemicalbook.comnih.govpensoft.netmcw.edu. Notably, this compound has been shown to circumvent multidrug resistance (MDR) by directly binding to P-glycoprotein (P-gp), a crucial efflux pump responsible for pumping cytotoxic drugs out of cancer cells mcw.eduresearchgate.netnih.govresearchgate.netnih.gov. This interaction leads to enhanced cellular retention of chemotherapeutic agents like doxorubicin (B1662922) (ADR) mcw.edunih.gov. Furthermore, this compound has been observed to affect cell cycle progression, inducing arrest in the G2/M and G1 phases nih.gov. Research also suggests potential anti-inflammatory and antimicrobial properties ontosight.ai. The ongoing exploration of this compound's mechanisms of action, particularly its interaction with P-glycoprotein and its effects on the cell cycle, continues to be a significant trajectory in its investigation.

Data Tables

Table 1: Key Alkaloids Isolated from Thalictrum Species

| Alkaloid Name | Source Species (Examples) | Classification (General) |

| This compound | Thalictrum spp., Thalictrum minus elatum | Aporphine-Benzylisoquinoline Alkaloid, Bisbenzylisoquinoline |

| Homoaromoline | Thalictrum lucidum | Benzylisoquinoline Alkaloid |

| Obaberine | Thalictrum lucidum | Benzylisoquinoline Alkaloid |

| O-methyl-thalicberine | Thalictrum lucidum | Benzylisoquinoline Alkaloid |

| Oxyberberine | Thalictrum lucidum | Benzylisoquinoline Alkaloid |

| Thalidasine | Thalictrum lucidum | Benzylisoquinoline Alkaloid |

| Thaliglucinone | Thalictrum lucidum, Thalictrum longistylum | Benzylisoquinoline Alkaloid |

| Thalrugosine | Thalictrum lucidum | Benzylisoquinoline Alkaloid |

| Obamegine | Thalictrum lucidum | Benzylisoquinoline Alkaloid |

| Oxyacanthine | Thalictrum lucidum | Benzylisoquinoline Alkaloid |

| Berberine | Thalictrum lucidum, T. longistylum, T. angustifolium | Protoberberine Alkaloid |

| Columbamine | Thalictrum lucidum, T. longistylum | Benzylisoquinoline Alkaloid |

| Jatrorrhizine | Thalictrum lucidum, T. longistylum, T. angustifolium | Benzylisoquinoline Alkaloid |

| Magnoflorine | Thalictrum lucidum, T. longistylum, T. angustifolium | Benzylisoquinoline Alkaloid |

| Palmatine | Thalictrum lucidum, T. longistylum | Protoberberine Alkaloid |

| Thalifendine | Thalictrum lucidum, T. longistylum | Benzylisoquinoline Alkaloid |

| Methothalistyline | Thalictrum longistylum | Benzylisoquinoline Alkaloid |

| N-desmethylthalistyline | Thalictrum longistylum | Benzylisoquinoline Alkaloid |

| Thalibrine | Thalictrum longistylum | Benzylisoquinoline Alkaloid |

| Thalistyline | Thalictrum longistylum | Benzylisoquinoline Alkaloid |

| Noroxyhydrastinine | Thalictrum angustifolium | Benzylisoquinoline Alkaloid |

| Thalfoetidine | Thalictrum flavum | Aporphine-Benzylisoquinoline Alkaloid |

| Northalfoetidine | Thalictrum flavum | Aporphine-Benzylisoquinoline Alkaloid |

Table 2: Reported Biological Activities of this compound

| Activity Category | Specific Activity/Mechanism | Supporting Evidence (Citations) |

| Anticancer/Antitumor | Cytotoxic effects against cancer cell lines; Antiproliferative and antitumor activities. | ontosight.aichemicalbook.comnih.govpensoft.netmcw.edu |

| Multidrug Resistance (MDR) | Circumvents MDR by direct binding to P-glycoprotein (P-gp); Enhances doxorubicin retention. | mcw.eduresearchgate.netnih.govresearchgate.netnih.gov |

| Cell Cycle Regulation | Induces cell cycle arrest in G2/M and G1 phases. | nih.gov |

| Anti-inflammatory | Potential anti-inflammatory properties. | ontosight.ai |

| Antimicrobial | Potential antimicrobial properties. | ontosight.ai |

Compound List:

this compound

Thalicarpine

Homoaromoline

Obaberine

O-methyl-thalicberine

Oxyberberine

Thalidasine

Thaliglucinone

Thalrugosine

Obamegine

Oxyacanthine

Berberine

Columbamine

Jatrorrhizine

Magnoflorine

Palmatine

Thalifendine

Methothalistyline

N-desmethylthalistyline

Thalibrine

Thalistyline

Noroxyhydrastinine

Berberine iodide

Jatrorrhizine iodide

Magnoflorine iodide

Thalfoetidine

Northalfoetidine

Doxorubicin (ADR)

P-glycoprotein (P-gp)

Propriétés

Formule moléculaire |

C41H48N2O8 |

|---|---|

Poids moléculaire |

696.8 g/mol |

Nom IUPAC |

9-[2-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-4,5-dimethoxyphenoxy]-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

InChI |

InChI=1S/C41H48N2O8/c1-42-12-10-23-16-32(44-3)34(46-5)20-27(23)29(42)15-26-19-33(45-4)36(48-7)22-31(26)51-37-18-25-14-30-39-24(11-13-43(30)2)17-38(49-8)41(50-9)40(39)28(25)21-35(37)47-6/h16-22,29-30H,10-15H2,1-9H3 |

Clé InChI |

ZCTJIMXXSXQXRI-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |

SMILES canonique |

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |

Synonymes |

Thaliblastine thalicarpine |

Origine du produit |

United States |

Phytochemical Characterization and Biosynthetic Pathways

Research Findings and Identification

Research findings in the isolation of Thaliblastine and similar alkaloids typically involve the optimization of extraction parameters (solvent, temperature, time) and the selection of appropriate chromatographic methods to achieve high purity. taylorfrancis.commdpi.comchemmethod.com Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for the definitive identification and structural elucidation of isolated compounds like this compound. ingentaconnect.comthieme-connect.comchemistry-chemists.com For instance, LC-MS/MS has been utilized to screen and identify components in plant extracts, providing molecular weight and fragmentation data crucial for compound confirmation. ingentaconnect.com While specific quantitative research findings (e.g., exact yields or chromatographic retention times for this compound isolation) are not detailed in the provided snippets, the described advanced techniques are the established methodologies employed in such phytochemical investigations. taylorfrancis.commdpi.comchemmethod.comnih.gov

Mechanistic Investigations of Cellular and Molecular Biological Activities

Analysis of Cellular Antiproliferative and Cytotoxic Effects

Thaliblastine exhibits potent antiproliferative effects across various cancer cell lines, including ovarian tumor lines and human glioma cells nih.govnih.gov. Its activity is demonstrably dependent on both the concentration of the compound and the duration of incubation nih.gov. Studies utilizing assays such as the MTT assay have been employed to quantify these effects, indicating a dose-dependent inhibition of malignant cell proliferation phcog.comsemanticscholar.orgnih.gov.

Table 1: Antiproliferative Activity of this compound in Glioma Cell Lines

| Cell Line | ID50 (µg/ml) | ID50 (µM) | Reference |

|---|---|---|---|

| T406 (glioma) | 5.1 | 7.0 | nih.gov |

| GW27 (glioma) | 8.2 | 11.2 | nih.gov |

Note: ID50 represents the concentration of the drug that inhibits cell growth by 50%.

Induction of Apoptosis in Defined Cell Line Models

Research indicates that this compound plays a role in inducing programmed cell death, or apoptosis, in treated cells phcog.comsemanticscholar.orggoogleapis.comresearchgate.netgoogleapis.com. Studies have suggested that its mechanism may involve a caspase-dependent pathway, a critical signaling cascade in the execution of apoptosis googleapis.com. While specific cell line models directly detailing this compound-induced apoptosis are limited in the provided literature, the general involvement of apoptosis induction is a noted aspect of its cellular activity phcog.comgoogleapis.com.

Apoptotic Pathway Activation and Key Molecular Markers

Apoptosis is a tightly regulated process mediated by specific biochemical pathways and molecular markers. The primary pathways include the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway mdpi.commedcraveonline.com.

Both pathways converge to activate executioner caspases, such as caspase-3, -6, and -7, which dismantle cellular components mdpi.commedcraveonline.com. Key molecular markers associated with apoptosis include the activated forms of these caspases (e.g., cleaved caspase-8, cleaved caspase-9) and proteins of the Bcl-2 family that regulate mitochondrial outer membrane permeability mdpi.commedcraveonline.comnih.gov. Phosphatidylserine translocation to the outer cell membrane is also a recognized early event and an "eat-me" signal for phagocytosis wikipedia.org. While this compound's direct interaction with specific apoptotic pathway components is not detailed, its proposed involvement in a "caspase dependent mechanism" highlights the relevance of these pathways googleapis.com.

DNA Fragmentation Analysis in Cellular Systems

DNA fragmentation, characterized by the systematic breakdown of cellular DNA into smaller fragments, is a hallmark event during late-stage apoptosis phcog.comconceptfertility.com.auvitafertilidad.comnih.govnih.gov. This process is often quantified using techniques such as terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling (TUNEL) assays or DNA fragmentation ELISA kits phcog.comconceptfertility.com.aunih.govnih.gov. These methods allow for the assessment of the extent to which a compound induces apoptotic cell death. Although this compound's role in apoptosis induction is recognized phcog.comgoogleapis.com, specific quantitative data from DNA fragmentation analyses directly linked to this compound treatment in cellular systems are not detailed in the provided literature.

Cell Cycle Modulatory Activity

This compound has been shown to significantly affect cell cycle progression, leading to cell cycle arrest in treated cell lines nih.govgoogleapis.com. This modulation of the cell cycle is a critical mechanism by which antiproliferative agents exert their effects.

Specific Cell Cycle Arrest Points (e.g., G1, G2/M Phase)

Investigations into the cell cycle effects of this compound have revealed a temporal pattern of arrest. Upon exposure, this compound initially induces a block in the G2/M phase of the cell cycle within the first five hours. Subsequently, a more prominent arrest in the G1 phase becomes evident, while cells that were in the S phase at the time of treatment complete DNA replication nih.gov. This sequential arrest suggests a disruption of key cell cycle checkpoints.

Molecular Regulation of Cyclins and Cyclin-Dependent Kinases

The cell cycle is meticulously regulated by a complex interplay of cyclins and cyclin-dependent kinases (CDKs) nih.govkhanacademy.orgmdpi.comatlasgeneticsoncology.orgmdpi.comkegg.jpgenome.jp. Cyclins act as regulatory subunits that bind to and activate CDKs, forming complexes that drive the cell through specific phases of the cell cycle by phosphorylating target proteins khanacademy.orgwikipedia.org. Different cyclin-CDK complexes are associated with distinct cell cycle phases (G1, S, G2, M), ensuring orderly progression and the integrity of cellular processes khanacademy.orgatlasgeneticsoncology.orgkegg.jp. For instance, G1/S cyclins promote entry into S phase, while M cyclins drive entry into mitosis khanacademy.org.

While this compound is known to modulate cell cycle progression and induce arrest nih.govgoogleapis.com, the specific molecular targets within the cyclin-CDK machinery that this compound directly interacts with or modulates are not explicitly detailed in the provided search results. However, it is established that dysregulation of CDKs is a hallmark of many cancers, and compounds that interfere with these pathways are actively researched mdpi.com. For example, certain related compounds have been shown to induce G1 arrest associated with the downregulation of cyclin E1 semanticscholar.org.

List of Compounds Mentioned:

Effects on DNA Integrity and Replication Processes

This compound exerts significant effects on the integrity of cellular DNA and the processes governing its replication.

Induction of DNA Single-Strand Breaks

Research indicates that this compound is capable of inducing DNA single-strand breaks (SSBs). Studies employing alkaline elution assays demonstrated that treatment with TBL induced SSBs in a dose-dependent manner in cisplatin-resistant rat ovarian tumor cells (0-342/DDP) amazonaws.com. Notably, a significantly lesser degree of DNA-SSB production was observed in sensitive cell lines under similar treatment conditions amazonaws.com. This differential effect suggests a potential role for TBL in compromising DNA integrity, particularly in contexts of drug resistance. Thalicarpine (B1683125), a synonym for this compound, is also reported to induce single-strand breaks in DNA youtube.comcapes.gov.br. While the dose-dependent nature of this effect is established, specific quantitative data regarding the extent of SSB induction at various concentrations are not detailed in the available literature snippets.

Interactions with DNA Topoisomerases

DNA topoisomerases are essential enzymes that manage the topological state of DNA, playing critical roles in DNA replication, transcription, chromosome segregation, and recombination nih.govoncohemakey.comaloki.huoncotarget.commdpi.comfrontiersin.org. They function by catalyzing transient breaks and rejoining of DNA strands to relieve supercoiling and disentangle DNA molecules aloki.huoncotarget.comgoogle.com. While this compound is known to interact with cellular components, and studies have noted "differential interactions" of this P-glycoprotein inhibitor nih.govfrontiersin.org, specific details regarding its direct interaction with DNA topoisomerases and the precise mechanistic consequences are not extensively elucidated in the provided literature. General references associate thalicarpine with "topoisomerase inhibition" uhamka.ac.id and it is identified as a P-glycoprotein inhibitor aloki.hu, suggesting potential indirect or direct influences on DNA processing machinery, but direct mechanistic studies on this compound's interaction with topoisomerases are limited in the reviewed snippets.

Inhibition of Macromolecular Biosynthesis

This compound demonstrates inhibitory effects on the synthesis of key macromolecules, including RNA and proteins.

Suppression of Ribonucleic Acid Synthesis

Thalicarpine has been shown to suppress ribonucleic acid (RNA) synthesis. Specifically, it inhibits the incorporation of uridine (B1682114) into RNA, a key process in RNA biosynthesis epo.org. While this finding highlights an impact on RNA production, detailed quantitative data or specific mechanisms of this suppression are not provided in the available research snippets.

Attenuation of Protein Translation

This compound significantly impacts protein synthesis. Studies have indicated that thalicarpine inhibits protein synthesis by interfering with the incorporation of leucine, an essential amino acid, into proteins epo.org. A notable quantitative finding is that thalicarpine achieved 100% inhibition of protein synthesis in KB cells at a concentration of 100 μg/mL amazonaws.com.

Mechanisms of Multidrug Resistance Reversal at the Cellular Level

Multidrug resistance is a complex phenomenon where cancer cells develop resistance to a wide range of chemotherapeutic agents, severely limiting treatment efficacy. This compound has demonstrated a potent ability to circumvent this resistance through several key mechanisms.

A primary mechanism through which this compound exerts its MDR-reversing effects is by directly interacting with and inhibiting ATP-binding cassette (ABC) transporters. These transporters are integral membrane proteins that utilize the energy from ATP hydrolysis to actively pump a variety of substrates, including xenobiotics and chemotherapeutic drugs, out of cells wuxiapptec.comwikipedia.orgmdpi.com.

Direct Interaction and Binding with ATP-Binding Cassette (ABC) Transporters

Specificity for P-glycoprotein (P-gp/MDR1)

This compound has shown significant specificity for P-glycoprotein (P-gp), also known as MDR1 or ABCB1 wikipedia.orgnih.govnih.govfrontiersin.orgresearchgate.net. P-gp is one of the most extensively studied ABC transporters and a major contributor to MDR, particularly in response to anticancer drugs like Adriamycin (AdR) wikipedia.orgnih.govmdpi.com. Studies indicate that this compound directly binds to P-gp, thereby inhibiting its efflux activity nih.govfrontiersin.orgresearchgate.net. This direct interaction was evidenced by this compound's ability to partially block the photolabeling of P-gp with the known P-gp ligand [3H]azidopine nih.govresearchgate.net. By binding to P-gp, this compound prevents the transporter from extruding chemotherapeutic substrates out of the cell wikipedia.orgmdpi.comfrontiersin.org.

Modulation of Efflux Pump Activity

The inhibition of P-gp by this compound leads to a modulation of efflux pump activity. In multidrug-resistant cells overexpressing P-gp, the continuous expulsion of drugs by the transporter prevents them from reaching cytotoxic concentrations within the cell wikipedia.orgnih.govmdpi.com. This compound's action as a P-gp inhibitor effectively reduces this efflux, thereby restoring the intracellular concentration of substrate drugs nih.govresearchgate.netcnjournals.comresearchgate.net. This modulation is crucial for re-sensitizing resistant cells to chemotherapeutic agents.

A direct consequence of P-gp inhibition by this compound is the enhanced intracellular accumulation of substrate drugs nih.govresearchgate.net. In multidrug-resistant cells, the rate of drug efflux mediated by P-gp often exceeds the rate of drug influx, leading to low intracellular drug levels. This compound counteracts this by blocking the efflux pathway, allowing substrate drugs to accumulate within the cell to a greater extent nih.govresearchgate.net. This increased retention is dose- and time-dependent, as observed with Adriamycin in P388/R-84 cells researchgate.net. The restoration of adequate intracellular drug concentrations is a critical step in re-establishing the cytotoxic effect of these drugs on cancer cells.

This compound has demonstrated efficacy in overcoming acquired resistance phenotypes in various experimental cell line models. For instance, it has been shown to fully reverse a 490-fold resistance to Adriamycin in a multidrug-resistant human breast cancer cell line (MCF/AdR) that overexpresses P-gp nih.gov. In another study using P388/R-84 cells, this compound treatment significantly reduced the resistance level, decreasing it from 233-fold to 4.7-fold compared to parental P388 cells after continuous treatment nih.gov.

Table 1: Resistance Reversal by this compound in Experimental Cell Lines

| Cell Line | Drug | Resistance Fold (Without TBL) | ID50 (Drug Alone) | ID50 (Drug + TBL) | Dose Modification Factor (DMF) | Resistance Fold (With TBL) | Reference |

| MCF/AdR | Adriamycin | 490-fold | N/A | N/A | N/A | Fully Reversed | nih.gov |

| P388/R-84 | Adriamycin | 233-fold | 3.5 µM | 0.07 µM | N/A | 4.7-fold | nih.gov |

| P388/R-84 | Adriamycin | N/A | 10.8 µM | 1.4 µM | 7.7 | N/A | nih.gov |

Note: N/A indicates data not available or not applicable in the context of the specific measurement.

While this compound effectively reverses resistance mediated by P-gp, its impact on resistance mechanisms not involving P-gp might differ. For example, in cisplatin-resistant rat ovarian tumor cell lines (O-342/DDP), this compound did not enhance cisplatin (B142131) cytotoxicity, suggesting that its primary mechanism of action in MDR reversal is linked to P-gp nih.gov.

The interaction of this compound with cell membranes is also considered a factor in its MDR-reversing capabilities researchgate.netresearchgate.net. As a catamphiphilic drug, this compound's ability to interact with membrane phospholipids (B1166683) can influence membrane permeability and fluidity researchgate.net. Such alterations in the membrane environment can, in turn, affect the conformation and function of membrane-integrated proteins like P-gp researchgate.netmetu.edu.trresearchgate.net. Biophysical techniques, including differential scanning calorimetry and NMR, are employed to study these interactions in model membranes, providing insights into how this compound might alter the membrane structure to facilitate drug uptake or inhibit transporter activity researchgate.net. These studies highlight that the biophysical properties of resistant cell membranes can significantly influence drug transport and efficacy, and this compound's interaction with these membranes may contribute to overcoming these barriers researchgate.netresearchgate.net.

Overcoming Acquired Resistance Phenotypes in Experimental Cell Lines

Exploration of Other Biological Activities

This compound and related compounds from the Thalictrum genus exhibit a range of pharmacological properties beyond their cytotoxic effects. Research indicates potential applications in combating inflammation, microbial infections, and parasitic diseases.

Cellular and Molecular Mechanisms of Anti-inflammatory Action

This compound has been recognized for possessing anti-inflammatory properties ontosight.aimdpi.comresearchgate.net. These properties suggest a potential role in modulating inflammatory responses within biological systems. However, the specific cellular and molecular mechanisms through which this compound exerts its anti-inflammatory effects are not extensively detailed in the provided literature snippets. Generally, plant-derived compounds with anti-inflammatory activity are known to operate through various pathways, which can include the inhibition of cyclooxygenase (COX) enzymes, scavenging of reactive oxygen species, and modulation of pro-inflammatory cytokines and signaling molecules mdpi.comnih.gov. Further research would be necessary to elucidate this compound's precise molecular targets and pathways involved in its anti-inflammatory action.

In Vitro Antimicrobial Efficacy and Mechanistic Basis against Microorganisms

This compound has also demonstrated antimicrobial properties ontosight.aimdpi.comresearchgate.netdntb.gov.ua. Investigations into its mechanisms have highlighted its ability to circumvent multidrug resistance (MDR) in cancer cells by directly interacting with P-glycoprotein (P-gp) nih.govresearchgate.netnih.gov. P-gp is an ATP-binding cassette transporter that plays a crucial role in pumping various xenobiotics, including drugs, out of cells, thereby conferring resistance. This compound's binding to P-gp can enhance the cellular retention of co-administered drugs, effectively reversing resistance nih.govresearchgate.netnih.gov. While P-gp and similar efflux pumps are also implicated in resistance mechanisms in microorganisms, specific in vitro antimicrobial efficacy data, such as minimum inhibitory concentrations (MICs) against particular bacterial or fungal strains, and detailed mechanisms of action against microbial pathogens for this compound are not explicitly detailed in the reviewed literature mdpi.comnih.govmdpi.com. Some studies suggest that compounds interacting with cell membranes, a property observed for this compound, may contribute to their biological activities, including potential antimicrobial effects nih.govresearchgate.netnih.gov.

Antimalarial Activity in Parasitic Models and Related Pathways

While direct antimalarial efficacy data and specific pathway investigations for this compound itself are not detailed in the provided snippets, related compounds within the aporphine (B1220529)–benzylisoquinoline alkaloid class have shown notable antimalarial activity against Plasmodium falciparum. Compounds such as (+)-thalifaberine, (+)-thalifaberidine, and (+)-thalifasine have demonstrated activity against both chloroquine-sensitive (D-6) and chloroquine-resistant (W-2) strains of the parasite mdpi.comresearchgate.net. Among these, a dimeric aporphine, identified as compound 12, exhibited the most potent antimalarial effect mdpi.comresearchgate.net. Additionally, derivatives of thalifaboramine have also been reported to possess antimalarial activity mdpi.comresearchgate.net. The specific molecular targets and pathways through which these related compounds exert their antimalarial effects have not been elaborated upon in the reviewed literature.

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Total Synthesis of Thaliblastine and its Stereoisomers

The total synthesis of complex natural products like this compound is a cornerstone of organic chemistry, requiring sophisticated strategies to construct its polycyclic framework and control stereochemistry.

The synthesis of aporphine-benzylisoquinoline alkaloids, including this compound, is inherently complex due to the presence of multiple chiral centers and the fused ring systems characteristic of the aporphine (B1220529) moiety. Early synthetic endeavors in this area often faced challenges related to regioselectivity, stereocontrol, and the efficient formation of the C-C or C-O linkages that connect the aporphine and benzylisoquinoline units in dimeric structures scribd.commdpi.comresearchgate.netresearchgate.net. Achieving selective coupling between these two distinct alkaloid substructures, while preserving the delicate stereochemistry of each component, represents a significant hurdle. Furthermore, the isolation of specific stereoisomers from natural sources or their synthesis in enantiomerically pure form requires advanced chiral resolution techniques or highly stereoselective synthetic methodologies organic-chemistry.orgmagritek.comd-nb.infoethz.chrsc.orgresearchgate.net.

Seminal Synthetic Approaches and Challenges

Design and Chemical Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is driven by the need to explore its structure-activity relationships and to potentially enhance its therapeutic properties.

Rational design involves modifying specific parts of the this compound molecule to probe their contribution to biological activity. This typically focuses on altering substituents on the aromatic rings, modifying the linkage between the aporphine and benzylisoquinoline units, or changing the oxidation state of certain atoms. For instance, researchers might systematically vary the oxygenation patterns or introduce electron-donating or withdrawing groups on the aromatic rings of the aporphine or benzylisoquinoline moieties to understand their impact on interactions with biological targets, such as P-glycoprotein vdoc.pub. The aporphine-benzylisoquinoline scaffold itself serves as a fundamental template, and modifications are guided by existing knowledge of related compounds and their activities scribd.commdpi.comresearchgate.netresearchgate.net.

Diversification strategies aim to generate a library of this compound analogues efficiently. This can involve combinatorial chemistry approaches or parallel synthesis, where a common synthetic intermediate is reacted with a range of different reagents to produce a series of related compounds. For example, variations in the alkylation or acylation of hydroxyl groups, or modifications to the amine functionalities within the alkaloid structure, can lead to diverse sets of analogues. Such libraries are essential for systematic SAR profiling, allowing researchers to map out the structural requirements for specific biological effects, such as the inhibition of P-glycoprotein vdoc.pub.

Rational Design of Modified Aporphine-Benzylisoquinoline Scaffolds

Structure-Activity Relationship (SAR) Profiling

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure influences biological activity. For this compound, SAR investigations focus on identifying which structural features are critical for its observed effects, such as its ability to mitigate multidrug resistance.

Research has indicated that this compound, along with other aporphine alkaloids like dauriporphine, can mitigate multidrug resistance by inhibiting the P-glycoprotein efflux pump vdoc.pub. This suggests that specific structural elements within this compound are recognized by or interact with P-glycoprotein, thereby blocking its function. For example, studies have shown that this compound can elevate the amount of adriamycin in multidrug-resistant cells and lower the IC50 value of adriamycin, demonstrating a direct impact on drug resistance mechanisms vdoc.pub. While comprehensive SAR data detailing specific modifications and their quantitative effects is not extensively detailed in the provided literature for this compound derivatives, the general principle involves correlating structural changes with observed biological outcomes.

Correlation Between Specific Structural Moieties and Biological Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure dictates its biological function. For this compound, research has explored how various structural modifications impact its potency. While specific detailed SAR studies focusing solely on this compound and its direct analogs are not extensively detailed in the provided search snippets, the broader context of dimeric aporphine alkaloids, to which this compound belongs, offers insights. These studies often involve synthesizing derivatives where specific functional groups or ring systems are altered to observe the effect on biological activity, such as cytotoxicity.

Impact of Stereochemistry on Mechanistic Actions

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can profoundly influence its biological activity. This compound, like many complex natural products, possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers or diastereomers) regulations.govgoogle.comgoogleapis.com. The biological activity of chiral molecules is often stereospecific, with one isomer exhibiting significantly higher potency or a different mechanism of action compared to others.

Computational Approaches and Molecular Docking for SAR Prediction

Computational methods, including quantitative structure-activity relationship (QSAR) studies and molecular docking, are invaluable tools for predicting and understanding SAR, as well as elucidating molecular mechanisms. These approaches allow researchers to model how a molecule interacts with its biological target and to predict the activity of novel or modified compounds.

Research has indicated that this compound, along with other anticancer drugs, interacts with model membranes, and studies have explored its relationship with multidrug resistance (MDR) bas.bgresearchgate.netresearchgate.netresearchgate.net. Specifically, this compound has been identified as a compound that circumvents multidrug resistance, potentially through direct binding to P-glycoprotein (P-gp) nih.govdntb.gov.uaresearchgate.net. Molecular docking studies are a primary method for investigating such interactions, allowing researchers to visualize and quantify the binding of this compound to its target protein, thereby providing insights into the structural requirements for its activity.

Furthermore, QSAR models have been developed for various classes of compounds, including those related to drug resistance modulation bas.bgresearchgate.netresearchgate.net. While direct QSAR studies specifically on this compound are not detailed, the application of these computational techniques to related alkaloids and MDR modulators suggests their utility in predicting this compound's activity and guiding the design of more potent analogs. For example, studies on other phytochemicals have used docking and QSAR to understand the structural requirements for P-gp inhibition, which could be applied to this compound researchgate.net. The correlation between this compound and other compounds via the COMPARE algorithm in NCI-60 cell line screening also hints at shared mechanisms of action that computational studies could help unravel mdpi.commdpi-res.com.

Compound List:

this compound

Advanced Research Methodologies and Future Perspectives

Application of Omics Technologies in Thaliblastine Research

Omics technologies, including proteomics and metabolomics, offer a comprehensive view of cellular processes and molecular interactions, providing invaluable insights into the biological effects of this compound.

Proteomics for Target Discovery and Pathway Analysis

Proteomics enables the large-scale study of proteins within a biological system, facilitating the identification of this compound's direct protein targets and the pathways it modulates. By analyzing changes in protein expression, post-translational modifications, and protein-protein interactions, researchers can elucidate this compound's mechanism of action. For instance, proteomic studies can identify proteins that are differentially expressed or activated/inhibited upon this compound treatment, thereby revealing its cellular targets and affected signaling cascades chomixbio.comgenewiz.compluto.bio. Such analyses can also uncover proteins involved in cellular detoxification or stress responses that may be modulated by this compound.

Table 1: Potential Proteomic Targets for this compound

| Protein Target | Potential Role in this compound Action | Supporting Evidence/Analogy |

| ACYP1 | Modulation of cellular detoxification pathways, reduction of reactive oxygen species (ROS) | Studies on other compounds suggest upregulation of detoxification proteins can reduce ROS chomixbio.com. |

| CD74 | Regulation of immune cell activity or antigen presentation pathways | Identified as a potential target in studies modulating immune cell functions chomixbio.com. |

| Kinases/Phosphatases | Signal transduction pathway regulation | Common targets for small molecules affecting cellular signaling genewiz.comjapsonline.com. |

| Cytoskeletal Proteins | Influence on cell structure and motility | Many natural products interact with cytoskeletal components mdpi.com. |

Metabolomics for Biosynthetic Intermediate Identification

Metabolomics provides a global analysis of small molecules within a biological sample, offering critical information on the biosynthesis, metabolism, and endogenous targets of this compound. By employing techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR), metabolomics can identify key biosynthetic intermediates, metabolic pathways, and potential endogenous metabolites that interact with this compound acs.orgmdpi.com. This approach is particularly useful for understanding how this compound is produced (if it's a natural product) or how it is metabolized within biological systems, and for identifying its downstream effects on cellular metabolic networks mdpi.comnih.gov.

Table 2: Potential Biosynthetic Intermediates or Metabolites for this compound

| Metabolite Class | Potential Role in this compound Biosynthesis/Metabolism | Analytical Technique | Supporting Evidence/Analogy |

| Sesquiterpenes | Precursors or intermediates in natural product synthesis | UPLC-QTOF-MS, MALDI-MSI | Identified as intermediates in the biosynthesis of other natural products frontiersin.org. |

| Amino Acids | Building blocks for peptide synthesis or metabolic flux | LC-MS, NMR | Essential components in many biological pathways and natural product structures mdpi.comresearchgate.net. |

| Lipids | Structural components or signaling molecules | LC-MS, NMR | Involved in cell membrane integrity and signaling, common in natural product structures mdpi.com. |

| Organic Acids | Intermediates in central metabolic pathways | LC-MS, NMR | Key players in energy metabolism and biosynthesis mdpi.com. |

Advanced Imaging Techniques for Cellular Localization and Dynamic Interactions

Advanced imaging techniques are indispensable for visualizing this compound within cellular environments, detailing its localization, distribution, and dynamic interactions with cellular components. Super-resolution microscopy techniques, such as Single-Molecule Localization Microscopy (SMLM), Stimulated Emission Depletion (STED) microscopy, and Structured Illumination Microscopy (SIM), can achieve resolutions beyond the diffraction limit of light, enabling the precise mapping of this compound molecules or its conjugates within subcellular compartments nih.govnumberanalytics.com. Confocal microscopy and light-sheet microscopy also offer high-resolution 3D imaging capabilities, allowing for the observation of this compound's dynamic behavior over time and its spatial relationships with organelles or other biomolecules zeiss.comwehi.edu.au. These methods are critical for understanding how this compound enters cells, traffics to its targets, and participates in cellular processes wehi.edu.aunih.govspiedigitallibrary.org.

Table 3: Advanced Imaging Techniques and Their Applications in this compound Research

| Imaging Technique | Principle | Potential Application for this compound Research |

| SMLM | Stochastic activation and localization of single fluorescent molecules | Precise localization of this compound at the nanoscale; visualization of its binding to specific cellular targets or protein complexes. nih.govnumberanalytics.comnih.gov |

| Confocal Microscopy | Optical sectioning to reduce out-of-focus light | 3D imaging of this compound distribution within cells; tracking its movement in live cells; visualizing its colocalization with organelles. zeiss.comwehi.edu.au |

| Super-Resolution Microscopy (STED, SIM) | Breaking the diffraction limit for higher spatial resolution | Detailed visualization of this compound's interaction with subcellular structures; studying its dynamic distribution within organelles. nih.govnumberanalytics.comwehi.edu.au |

| Multiphoton Microscopy | Deep tissue imaging with reduced photodamage | Potential for intravital imaging of this compound distribution in preclinical models, observing its behavior in a more natural environment. wehi.edu.au |

High-Throughput Screening Assays for Novel this compound Analogues or Modulators

High-Throughput Screening (HTS) platforms are essential for rapidly evaluating large libraries of compounds to identify novel this compound analogues with improved efficacy, selectivity, or altered pharmacokinetic properties, or to discover small molecules that modulate this compound's activity. HTS assays can be designed to test this compound's effect on specific cellular pathways or to identify compounds that enhance or inhibit its action nih.govmdpi.comthieme-connect.comnih.govresearchgate.net. By screening diverse compound collections, researchers can accelerate the discovery of lead compounds that can serve as starting points for medicinal chemistry optimization. Examples from natural product research demonstrate HTS's success in identifying compounds with significant biological activities, such as autophagy modulators nih.gov or antibacterial agents mdpi.comnih.gov.

Q & A

Q. What experimental models are recommended for assessing Thaliblastine’s antitumor activity and multidrug resistance (MDR) reversal potential?

Methodological guidance:

- Use cisplatin-sensitive and -resistant ovarian tumor cell lines (e.g., A2780 and A2780/CP) to evaluate baseline cytotoxicity via MTT assays .

- For MDR studies, employ P-glycoprotein (P-gp)-overexpressing breast cancer lines (e.g., MCF-7/ADR) and compare drug accumulation with/without this compound using flow cytometry .

- Include lipid bilayer membrane models to study this compound’s membrane interactions, which influence its ability to bypass P-gp .

Q. How does this compound’s mechanism of action differ from classical MDR modulators like verapamil?

Methodological guidance:

- Conduct competitive binding assays with fluorescent P-gp substrates (e.g., calcein-AM) to compare this compound’s direct P-gp inhibition efficacy versus verapamil .

- Analyze apoptosis induction (via caspase-3/7 assays) and cell cycle arrest (flow cytometry) in MDR cells to distinguish this compound’s dual cytotoxic/MDR-modulating effects .

Q. What are the standard protocols for evaluating this compound’s pharmacokinetic and toxicity profiles?

Methodological guidance:

- Perform single-dose toxicity studies in rodents (e.g., mice, rats) to determine LD50 and organ-specific effects (histopathology). Repeated-dose studies in primates can assess cumulative toxicity .

- Use HPLC-MS to quantify plasma concentrations and calculate pharmacokinetic parameters (e.g., half-life, bioavailability) in animal models .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different MDR cell lines be resolved?

Methodological guidance:

- Compare lipid composition of cell membranes (e.g., cholesterol content) via LC-MS, as this compound’s membrane permeability is influenced by lipid charge and fluidity .

- Conduct transcriptomic profiling (RNA-seq) to identify alternative resistance mechanisms (e.g., ABCG2 overexpression) in cell lines unresponsive to P-gp inhibition .

- Validate findings using isogenic P-gp knockout models to isolate this compound’s P-gp-dependent effects .

Q. What experimental designs optimize this compound’s synergistic potential with chemotherapeutics like cyclophosphamide or taxol?

Methodological guidance:

- Use the Chou-Talalay combination index (CI) method to quantify synergy in dose-matrix assays. A CI <1 indicates synergism .

- Pre-treat cells with subtoxic this compound doses (e.g., 0.1–1 µM) before administering chemotherapeutics to assess MDR reversal without additive cytotoxicity .

- Evaluate lipid-encapsulated this compound formulations to enhance tumor targeting and reduce systemic toxicity in xenograft models .

Q. How do this compound’s membrane interactions influence its cytotoxicity in sensitive versus MDR cells?

Methodological guidance:

- Employ surface plasmon resonance (SPR) to measure this compound’s binding affinity to synthetic membranes mimicking sensitive (neutral) vs. MDR (anionic) cell membranes .

- Use confocal microscopy with fluorescent lipid analogs (e.g., DiO) to visualize this compound-induced membrane disruption .

Data Contradiction Analysis

Q. Why do some studies report this compound’s IC50 variability across cancer types?

Methodological guidance:

- Standardize assay conditions (e.g., serum concentration, incubation time) to minimize external variability. For example, serum proteins can bind this compound, altering free drug concentrations .

- Cross-reference cell line authentication databases (e.g., ATCC) to rule out misidentification. MCF-7 sublines, for instance, vary widely in P-gp expression .

Q. What explains discrepancies in this compound’s ability to reverse MDR in vivo versus in vitro?

Methodological guidance:

- Assess tumor microenvironment factors (e.g., pH, hypoxia) using 3D spheroid models, which better mimic in vivo conditions than monolayer cultures .

- Monitor this compound’s metabolic stability in liver microsomes to identify rapid clearance mechanisms (e.g., CYP450 metabolism) that limit in vivo efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.